Guaiacol

Catalog No.
S575038
CAS No.
8021-39-4
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaiacol

CAS Number

8021-39-4

Product Name

Guaiacol

IUPAC Name

2-methoxyphenol

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3

InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1O

solubility

Slightly soluble (NTP, 1992)
DARK-BROWN POWDER; CREOSOTE ODOR; SHARP PHENOLIC TASTE; PARTLY SOL IN WATER /CALCIUM DERIVATIVE/
SOL IN 150-200 PARTS WATER; SOL IN GLYCEROL, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, OILS
Soluble in carbon tetrachloride
Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution
1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol
In water 18,700 mg/L at 25 °C
18.7 mg/mL at 15 °C
slightly soluble in water
very soluble (in ethanol)

Synonyms

2-Hydroxy-Anisole, 2-Hydroxyanisole, 2-Methoxy-Phenol, 2-Methoxyphenol, Catechol, Methyl, Guaiacol, Guaicol, Methyl Catechol

Canonical SMILES

COC1=CC=CC=C1O

The exact mass of the compound Guaiacol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 73° f (ntp, 1992)slightly soluble (ntp, 1992)18.7 mg/ml at 15 °csol in 150-200 parts water; sol in glycerol, glacial acetic acid, fixed alkali hydroxide soln; miscible with alcohol, chloroform, ether, oilssoluble in carbon tetrachloridemiscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution1 g /o-methoxyphenol/ is soluble in 60-70 ml water, in 1 ml glycerolin water 18,700 mg/l at 25 °c18.7 mg/ml at 15 °csolubility in water: very poorslightly soluble in watervery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Guaiacol (2-methoxyphenol) is a naturally occurring aromatic compound and a primary, well-defined constituent of wood creosote (CAS 8021-39-4). It serves as a critical, high-purity precursor for the synthesis of fine chemicals, particularly in the pharmaceutical, flavor, and fragrance industries. Unlike crude wood creosote, which is a complex and variable mixture of phenols, guaiacol offers consistent reactivity and a specific impurity profile, making it suitable for applications requiring high control and reproducibility.

Using wood creosote (CAS 8021-39-4) as a low-cost substitute for pure guaiacol introduces significant process variability and undesirable contaminants. Wood creosote is a complex mixture containing not only guaiacol but also inconsistent levels of phenol, cresols, xylenols, and other phenolics. This variable composition makes it unsuitable for controlled chemical syntheses, such as vanillin production, where impurities can lead to side reactions, lower yields, and complex purification steps. Furthermore, in regulated applications like pharmaceuticals or food additives, the lack of a defined specification for creosote prevents its use where batch-to-batch consistency and a clean impurity profile are mandatory.

Enabling High-Yield Vanillin Synthesis Where Crude Precursors Fail

High-purity guaiacol is a cornerstone of synthetic vanillin production, accounting for 85% of total output via the Riedel process (condensation with glyoxylic acid). This controlled route contrasts sharply with attempts to produce vanillin from raw lignin via alkaline oxidation, which results in significantly lower yields, often around 6.8% (w/w), due to side reactions and degradation of the target molecule at elevated temperatures. The use of a defined, high-purity starting material like guaiacol is critical for achieving the high yields and purity required for commercial food and fragrance applications.

Evidence DimensionVanillin Synthesis Yield
Target Compound DataPrimary precursor for route yielding 85% of global synthetic vanillin supply
Comparator Or BaselineCrude Lignin (alternative bio-source): ~6.8% (w/w) yield via alkaline wet oxidation
Quantified DifferenceIndustrial reliance on the high-purity guaiacol route demonstrates a vast difference in process viability and efficiency compared to crude biomass conversion.
ConditionsComparison between established industrial synthesis from pure guaiacol and experimental results from lignin oxidation.

For vanillin manufacturers, starting with high-purity guaiacol maximizes product yield and minimizes downstream purification costs, directly impacting process economics.

Superior Anti-inflammatory Activity Compared to Phenol

In a comparative study of anti-inflammatory activity, guaiacol demonstrated significantly greater potency than its parent compound, phenol. Guaiacol inhibited prostaglandin cyclooxygenase with a 50% inhibition concentration (IC50) of 72 µM. In contrast, phenol was substantially less active, requiring a concentration of 1600 µM to achieve the same level of inhibition. This 22-fold difference in potency highlights the critical role of the ortho-methoxy group in modulating biological activity.

Evidence DimensionCyclooxygenase Inhibition (IC50)
Target Compound Data72 µM
Comparator Or BaselinePhenol: 1600 µM
Quantified DifferenceGuaiacol is over 22 times more potent than phenol in this assay.
ConditionsInhibition of sheep vesicular gland prostaglandin cyclooxygenase.

For developing pharmaceutical agents or cosmeceuticals, selecting guaiacol over phenol allows for a much lower effective concentration, improving formulation efficiency and reducing potential off-target effects.

Defined Organoleptic Profile for Consistent Flavor Applications

The specific smoky, woody, and medicinal notes of pure guaiacol are critical for creating consistent flavor profiles. A sensory panel study identified a distinct 'smoky' characteristic in guaiacol at concentrations as low as 1-10 ppm. This contrasts with the more complex and often undesirable profiles of crude substitutes; wood creosote imparts a heavy, tar-like, and acrid character, while related compounds like eugenol are defined by a clove-like aroma rather than a smoky one. The use of pure guaiacol ensures a reproducible sensory impact without the batch-to-batch variation and off-notes inherent in crude mixtures.

Evidence DimensionSensory Odor Profile
Target Compound DataSmoky, woody, medicinal notes; smoky character detectable at 1-10 ppm.
Comparator Or BaselineWood Creosote: Smoky but also phenolic, tar-like, acrid. Eugenol: Clove-like, musty/earthy at high concentrations.
Quantified DifferenceQualitative but distinct difference in primary aroma descriptors, critical for application.
ConditionsDescriptive sensory panel evaluation of pure phenolic compounds.

For food and beverage producers, using pure guaiacol guarantees a specific, repeatable flavor contribution, which is essential for brand consistency and quality control.

High-Yield Synthesis of Vanillin and Related Flavor Compounds

Guaiacol is the preferred starting material for the industrial production of high-purity vanillin, where its defined structure and lack of reactive impurities ensure maximum conversion and simplify product purification, directly impacting process efficiency and final product quality.

Development of Pharmaceutical Intermediates and APIs

In pharmaceutical synthesis, the well-characterized nature and high purity (typically >99%) of guaiacol provide the batch-to-batch consistency required for GMP manufacturing and regulatory compliance. Its superior biological activity compared to simpler phenols makes it a more efficient building block for targeted APIs.

Formulation of Consistent and Specific Smoky Flavor Profiles

For food, beverage, and fragrance applications requiring a specific smoky note, pure guaiacol delivers a reliable and reproducible organoleptic profile that cannot be achieved with variable crude mixtures like wood creosote or other phenolic substitutes like eugenol.

Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints.
Liquid
Other Solid
White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon
Colorless or yellowish oily refractive liquid with a smoky odor; [Merck Index] A greasy material with a smoky odor and taste; [ChemIDplus] Light yellow viscous liquid; [MSDSonline]
Solid
Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odou

Color/Form

ALMOST COLORLESS OR YELLOWISH, OILY LIQUID
Faintly yellowish, limpid, oily liquid or yellow crystals
White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid
Hexagonal prisms

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

124.052429494 g/mol

Monoisotopic Mass

124.052429494 g/mol

Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992)
ABOUT 203 °C
205 °C

Flash Point

180 °F (NTP, 1992)
73.9 °C (165 °F) (CLOSED CUP); 85 °C (185 °F) (OPEN CUP)
180 °F (open cup)

Heavy Atom Count

9

Taste

CAUSTIC, BURNING TASTE

Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink
NOT LESS THAN 1.076 @ 25 °C/25 °C
1.1287 g/cu cm at 21 °C
1.129-1.140

LogP

1.32 (LogP)
1.32
log Kow = 1.32

Odor

CHARACTERISTIC SMOKY ODOR
Aromatic odor
CHARACTERISTIC SWEET ODOR, SLIGHTLY PHENOLIC

Odor Threshold

Odor threshold = 0.001-0.002 ppm (recognition)

Decomposition

When heated to decomposition material emits acrid smoke and irritating fumes.

Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992)
32 °C
28 °C

UNII

6JKA7MAH9C

Related CAS

26247-00-7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

It is used medicinally as an expectorant, antiseptic, and local anesthetic. Guaiacol is used in traditional dental pulp sedation, and has the property of inducing cell proliferation; guaiacol is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation.

Therapeutic Uses

IT IS USED EMPIRICALLY AS AN EXPECTORANT TO LESSEN AMT OF MUCOUS IN THE CHRONIC STAGES OF BRONCHITIS & BRONCHIECTASIS. IT IS FREQUENTLY PRESCRIBED FOR ITS STIMULANT EXPECTORANT ACTION AS A CONSTITUENT OF A STEAM INHALANT. THE ANTISEPTIC ACTION IS WEAK & NOT CLINICALLY USEFUL. ... IT HAS BEEN EMPLOYED AS A LOCAL ANESTHETIC IN DENTISTRY, IN A MANNER SIMILAR TO THYMOL. IT IS OCCASIONALLY EMPLOYED EXTERNALLY FOR ITS DISINFECTANT ACTION.
MEDICATION (VET): TOPICALLY (1.0-1.5%), IN UDDER AND WOUND TREATMENT OINTMENTS & IN POULTICES; WHEN ELIMINATED BY RESP MUCOUS MEMBRANES, SLIGHT ANTISEPTIC & LOCAL ANESTHETIC EFFECTS MAY OCCUR. INTERNALLY ... USED IN ANTIFERMENT & ANTIBLOAT MIXTURES.
ANTIPYRETIC; STYPTIC; ASTRINGENT
MEDICATION (VET): PARASITICIDE, DEODORANT
Disinfectants; Expectorants
Medication (Vet): ... Oral or parenteral mucolytic antiseptic antitussive in bronchopneumonias. ... Inhalant. In antiphlogistic, anodyne liquids on congested udders, in horse leg paints, and in poultices. Spray over tail biting swine to ... discourage cannibalism. Parenteral /dosage/ in camphorated oil. US mfr use 50 mg/mL concentration.
For the symptomatic relief of coughs associated with colds, bronchial catarrh, influenza and upper respiratory tract infections such as laryngitis and pharyngitis. Codeine is a well-known centrally acting cough suppressant. Guaiacol acts as an expectorant, loosening bronchial secretions in the respiratory tract. /Guaiacol, codeine combination/

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA08 - Creosote

Vapor Pressure

5 mmHg at 174 °F (NTP, 1992)
0.1 [mmHg]
0.103 mm Hg 25 °C

Pictograms

Irritant

Irritant

Other CAS

90-05-1
8001-58-9
8021-39-4

Absorption Distribution and Excretion

In rats, guaiacol is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes. Its elimination from the blood is usually as rapid.
Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).
CREOSOTE IS RAPIDLY ABSORBED FROM THE GASTROENTERIC TRACT AND THROUGH THE SKIN. IT APPEARS TO BE EXCRETED IN THE URINE MAINLY IN CONJUGATION WITH SULFURIC, HEXURONIC, & OTHER ACIDS. OXIDATION ALSO OCCURS WITH THE FORMATION OF CMPD THAT IMPART A SMOKY APPEARANCE TO THE URINE. TRACES ARE EXCRETED BY WAY OF THE LUNGS.
Medical experience indicates that toxic quantities can be absorbed through the skin quite readily.
Methoxyphenol largely absorbed from digestive tract and stored in blood, kidneys, and respiratory organs. Excreted by rabbits in combined form with sulfate (15%) and glucuronic acid (72%).

Metabolism Metabolites

.../IT APPEARS TO BE CONJUGATED/ WITH SULFURIC, HEXURONIC & OTHER ACIDS. OXIDATION...OCCURS WITH FORMATION OF COMPOUNDS THAT IMPART A SMOKY APPEARANCE TO THE URINE.
Several strains of Aspergillus niger hydroxylated anisole to give o-hydroxyanisole as main product.
o-Methoxyphenol yields 3-methoxycatechol probably in rabbit; yields o-methoxyphenyl sulfate probably in rabbit. o-Methoxyphenol yields catechol in rat; yields 1,2-dimethoxybenzene in mouse, rabbit, guinea pig, and rat. /From table/

Wikipedia

Guaiacol
Tricyclobutabenzene

Drug Warnings

THE REPEATED ABSORPTION OF THERAPEUTIC DOSES FROM GASTROENTERIC TRACT MAY INDUCE SIGNS OF CHRONIC INTOXICATION, CHARACTERIZED BY DISTURBANCES OF VISION & DIGESTION (INCR PERISTALSIS & EXCRETION OF BODY FECES). IN ISOLATED CASES OF "SELF-MEDICATION", HYPERTENSION & ALSO GENERAL CARDIOVASCULAR COLLAPSE HAVE BEEN DESCRIBED.
WHEREVER CREOSOTE IS INDICATED FOR INTERNAL MEDICATION CREOSOTE FROM WOOD TAR SHOULD BE DISPENSED & UNDER NO CIRCUMSTANCES SHOULD CREOSOTE FROM COAL TAR BE GIVEN, UNLESS EXPLICITLY SO DIRECTED.
Do not use in Cats.

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Liquid obtained from wood tars by distillation.
Distillation of wood tar or coal tar; reaction of o-dichlorobenzene with alkali to form catechol, followed by methylation
Guaiacol is prepared by monomethylation of catechol using methyl halides or dimethyl sulfate. Monomethylation of catechol can also be accomplished with methanol in the presence of phosphoric acid, phosphates, or an ion exchanger.
... By mercuric oxide oxidation of lignin; ... by oxidation of anisole with trifluoroperoxyacetic acid; ... from acetovanillone and zinc chloride.
By extracting beechwood creosote with alcoholic potash, washing with ether, crystallizing potash compound from alcohol, and decomposing it with dilute sulfuric acid; also from ortho-anisidine by diazotization and subsequent action of dilute sulfuric acid.

General Manufacturing Information

Wood Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Phenol, 2-methoxy-: ACTIVE
Creosote, wood: ACTIVE
NOT PRODUCED COMMERCIALLY IN USA
/INCOMPATIBLE WITH/ ACACIA, ALBUMIN; CUPRIC, FERRIC, GOLD AND SILVER SALTS; OXIDIZERS. ... /VET:/ HAS BEEN USED AS EXPECTORANT, GASTRIC SEDATIVE & GI ANTISEPTIC.
CREOSOTE IS AN OILY DISTILLATE FROM WOOD TARS, CONSISTING /MAINLY/ OF PHENOLIC CMPD, GUAIACOL, CRESOL, & METHYLCRESOL ... .
IN THE PAST ... WOOD CREOSOTE ENJOYED ... USE IN TREATMENT OF PULMONARY TUBERCULOSIS & ABSCESSES OF LUNG. HOWEVER, MODERN THERAPY HAS REMOVED THIS MATERIAL FROM MOST TREATMENT REGIMES.
For more General Manufacturing Information (Complete) data for CREOSOTE, WOOD (7 total), please visit the HSDB record page.
Constitutes 60-90% of beechwood creosote

Analytic Laboratory Methods

Method: OSHA PV2039; Procedure: gas chromatography with a flame ionization detector; Analyte: o-methoxyphenol; Matrix: air; Detection Limit: 0.05 mg/cu m.
Method: AOAC 938.15; Procedure: titrimetric method; Analyte: guaiacol; Matrix: drugs; Detection Limit: not provided.
TITRATION DETERMINATION FOR SOLID & LIQUID GUAIACOL CMPD. /GUAIACOL CMPD/
DETECTION LIMITS GIVEN FOR GUAIACOL ON SILICA GEL THIN-LAYER CHROMATOGRAPHIC FILMS & SILICA GEL 6 FILMS.
A COLORIMETRIC METHOD BASED ON THE FORMATION OF A BLUE COMPLEX OF GUAIACOL WITH REDUCED CHLORAMPHENICOL WAS DEVELOPED.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Methoxyphenol has been found to contribute to the carcinogenic effect of tobacco smoke in rats.
Absorption was delayed when ibuprofen and guaiacol administered simultaneously.

Stability Shelf Life

SOLN DEPOSITS CALCIUM HYDROXIDE & CALCIUM CARBONATE ON STANDING. /CALCIUM CREOSOTATE/
Darkens on exposure to air and light

Dates

Last modified: 08-15-2023

Molecular Insights into the Contribution of Specialty Barley Malts to the Aroma of Bottom-Fermented Lager Beers

Michael Féchir, Klaas Reglitz, Veronika Mall, Jens Voigt, Martin Steinhaus
PMID: 34264656   DOI: 10.1021/acs.jafc.1c01846

Abstract

Specialty barley malts provide unique aroma characteristics to beer; however, the transfer of specialty malt odorants to beer has not yet been systematically studied. Therefore, three beers were brewed: (1) exclusively with kilned base barley malt, (2) with the addition of a caramel barley malt, and (3) with the addition of a roasted barley malt. Major odorants in the beers were identified by aroma extract dilution analysis followed by quantitation and calculation of odor activity values (OAVs). The caramel malt beer was characterized by outstandingly high OAVs for odorants such as (
)-β-damascenone, 2-acetyl-1-pyrroline, methionol, 2-ethyl-3,5-dimethylpyrazine, and 4-hydroxy-2,5-dimethylfuran-3(2
)-one, whereas the highest OAV for 2-methoxyphenol was obtained in the roasted malt beer. Quantifying odorants in the malts revealed that the direct transfer from malt to beer played only a minor role in the amount of malt odorants in the beers, suggesting a substantial formation from precursors and/or a release of encapsulated odorants during brewing.


QM-Cluster Model Study of the Guaiacol Hydrogen Atom Transfer and Oxygen Rebound with Cytochrome P450 Enzyme GcoA

Qianyi Cheng, Nathan J DeYonker
PMID: 33784103   DOI: 10.1021/acs.jpcb.0c10761

Abstract

The key step of the O-demethylation of guaiacol by GcoA of the cytochrome P450-reductase pair was studied with DFT using two 10-residue and three 15-residue QM-cluster models. For each model, two reaction pathways were examined, beginning with a different guaiacol orientation. Based on this study, His354, Phe349, Glu249, and Pro250 residues were found to be important for keeping the heme in a planar geometry throughout the reaction. Val241 and Gly245 residues were needed in the QM-cluster models to provide the hydrophobic pocket for an appropriate guaiacol pose in the reaction. The aromatic triad Phe75, Phe169, and Phe395 may be necessary to facilitate guaiacol migrating into the enzyme active site, but it does not qualitatively affect kinetics and thermodynamics of the proposed mechanism. All QM-cluster models created by
agree very well with previous experimental work. This study provides details for better understanding enzymatic O-demethylation of lignins to form catechol derivatives by GcoA.


10-Dehydrogingerdione ameliorates renal endoplasmic reticulum/oxidative stress and apoptosis in alcoholic nephropathy induced in experimental rats

Gehad M Elnagar, Mohamed M Elseweidy, Nesreen M I M Elkomy, Naif A Al-Gabri, Mohamed Shawky
PMID: 34081991   DOI: 10.1016/j.lfs.2021.119673

Abstract

Chronic alcoholism induces kidney injury (KI), leading to increased mortality in alcoholic hepatitis patients. Endoplasmic reticulum stress (ER) represents the main initiator of kidney diseases and alcoholic nephropathy.
We used alcoholic nephropathy rat model followed by 10-dehydrogingerdione (10-DHGD) intake as potential modulator. This is to focus on ER/oxidative stress/inflammatory and apoptotic pathways involvement.
Alcoholic nephropathy was induced by alcohol administration (3.7 g/kg/body weight) orally and daily for 45 days. 10-DHGD (10 mg/kg/day) was administered either alone or along with alcohol.
Our results demonstrated significant increase in kidney function parameters like f creatinine, urea, uric acid, and blood urea nitrogen (BUN) levels. Renal ER/oxidative stress markers such as cytochrome P450 family two subfamily E member 1 (CYP2E1), C/EBP homologous protein (CHOP), and endoplasmic glucose-regulated protein 78 (GRP-78) demonstrated also significant increase. Inflammatory mediators like nuclear factor-kappa B (NF-kB), tumor necrosis factor-α (TNF-α), and transforming growth factor-β (TGF-β along with apoptotic marker caspase-3 behaved similarly. Antioxidant molecules like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase demonstrated marked decrease.
10-DHGD administration resulted in significant modulation represented by an enhancement in the kidney functions and the histopathological patterns in a conclusion of its potential to ameliorate the pathological changes (kidney injury) induced by alcohol intake.


Gigantol inhibits proliferation and enhances DDP-induced apoptosis in breast-cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway

Jiahui Huang, Chenxing Liu, Shuna Duan, Ji Lin, Yingyi Luo, Shengchang Tao, Shangping Xing, Xiaofeng Zhang, Haiyan Du, Huan Wang, Chunlei Huang, Gang Wei
PMID: 33737087   DOI: 10.1016/j.lfs.2021.119354

Abstract

Gigantol is a bibenzyl compound isolated from orchids of the genus Dendrobium. Gigantol has been demonstrated to possess various pharmacologic (including anticancer) effects. Cisplatin (DDP) has been used and studied as the first-line agent for breast cancer (BC) treatment. Often, its efficacy is jeopardized due to intolerance and organ toxicity. We investigated if gigantol could enhance the anticancer effects of DDP in BC cells and its underlying mechanism of action.
The potential pathway of gigantol in BC cells was detected by network-pharmacology and molecular-docking studies. The proliferation and apoptosis of BC cell lines were measured by the MTT assay, colony formation, Hoechst-33342 staining, and flow cytometry. Protein expression was measured by western blotting.
Gigantol could inhibit proliferation of BC cells and enhance DDP-induced apoptosis. According to the results of western blotting, gigantol reinforced DDP-induced anticancer effects through downregulation of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway in BC cells. The effects were consistent with those of the pathway inhibitor LY294002.
Our data might provide new insights into the underlying antitumor effect of gigantol in BC cells. This enhancement effect in the combination of gigantol and DDP may provide many therapeutic benefits in clinical treatment regimens against BC.


The protective role of Zingerone in a murine asthma model via activation of the AMPK/Nrf2/HO-1 pathway

Yingjie Zhu, Chunyan Wang, Jingjing Luo, Shucheng Hua, Dan Li, Liping Peng, Hongmei Liu, Lei Song
PMID: 33725040   DOI: 10.1039/d0fo01583k

Abstract

Asthma is one of the most common illnesses associated with chronic airway inflammation; however, there are currently no effective therapies apart from glucocorticoids. Zingerone (ZIN), an active compound isolated from ginger, has been reported to have a broad spectrum of pharmacological properties. In this study, Zingerone was administrated to H
O
-stimulated mouse airway epithelial cell line MLE12 cells and asthmatic mice. The concentration of cytokines was evaluated using enzyme-linked immunosorbent assay (ELISA). Hematoxylin-eosin (HE), Periodic Acid-Schiff (PAS) and Masson staining were used for histological analyses. Protein levels in cells or lung tissues were determined using western blot, immunohistochemistry staining. The results showed that treatment with Zingerone dramatically inhibited oxidative stress and the inflammatory response in MLE12 cells stimulated with H
O
and asthmatic mice. Furthermore, Zingerone treatment could decrease the expression of phosphorylated (p)-IκBα and p65 (nuclear) and increase the expression of phosphorylation of AMP-activated protein kinase (p-AMPK), nuclear factor erythroid-2-related factor 2 (Nrf2), and hemeoxygenase-1 (HO-1) to alleviate oxidative damage and inflammation both in vivo and in vitro. In addition, Zingerone treatment reduced the exudation and infiltration of inflammatory cells and suppressed goblet cell hyperplasia in a murine asthma model. Treatment with Zingerone also decreased the level of interleukin (IL)-4, IL-5, IL-13, and increased the level of interferon gamma (IFN-γ) in the BALF and attenuated airway hyperresponsiveness (AHR). However, inhibition of AMPK or Nrf2 suppressed the cellular protective, antioxidative, and anti-inflammatory properties of Zingerone. Taken together, these results demonstrate that Zingerone possesses the potential to relieve asthma via upregulating the AMPK/Nrf2/HO-1 signaling pathway.


Improvement of Oral Bioavailability and Anti-Tumor Effect of Zingerone Self-Microemulsion Drug Delivery System

Xia Cao, Qin Zhu, Qi-Long Wang, Michael Adu-Frimpong, Chun-Mei Wei, Wen Weng, Rui Bao, Ya-Ping Wang, Jiang-Nan Yu, Xi Ming Xu
PMID: 33610568   DOI: 10.1016/j.xphs.2021.01.037

Abstract

This study sought to prepare a self-microemulsion drug delivery system containing zingerone (Z-SMEDDS) to improve the low oral bioavailability of zingerone and anti-tumor effect. Z-SMEDDS was characterized by particle size, zeta potential and encapsulation efficiency, while its pharmacokinetics and anti-tumor effects were also evaluated. Z-SMEDDS had stable physicochemical properties, including average particle size of 17.29 ± 0.07 nm, the zeta potential of -22.81 ± 0.29 mV, and the encapsulation efficiency of 97.96% ± 0.02%. In vitro release studies have shown the release of zingerone released by Z-SMEDDS was significantly higher than free zingerone in different release media. The relative oral bioavailability of Z-SMEDDS was 7.63 times compared with free drug. Meanwhile, the half inhibitory concentration (IC50)of Z-SMEDDS and free zingerone was 8.45 μg/mL and 13.30 μg/mL, respectively on HepG2. This study may provide a preliminary basis for further clinical research and application of Z-SMEDDS.


Efficient Biosynthesis of Raspberry Ketone by Engineered

Bo Yang, Pu Zheng, Dan Wu, Pengcheng Chen
PMID: 33593064   DOI: 10.1021/acs.jafc.0c07697

Abstract

Raspberry ketone (RK), the main aroma compound of raspberry fruit, has applications in cosmetics, food industry, and pharmaceutics. In this study, we biosynthesized RK via the catalytic reduction of 4-hydroxybenzylidenacetone using a whole-cell biocatalyst. Reductase
RZS1 from
and glucose dehydrogenase
GDH from
were expressed in
to regenerate NADPH for the whole-cell catalytic reaction. Following the optimization of balancing the coexpression of two enzymes in pRSFDuet-1, we obtained 9.89 g/L RK with a conversion rate of 98% and a space-time yield of 4.94 g/(L·h). The optimum conditions are 40 °C, pH 5.5, and a molar ratio of substrate to auxiliary substrate of 1:2.5. Our study findings provide a promising method of biosynthesizing RK.


Streptomyces tunisiensis DSM 42037 mediated bioconversion of ferulic acid released from barley bran

Nedra Slama, Houda Mankai, Ferid Limam
PMID: 33748917   DOI: 10.1007/s11274-021-03031-4

Abstract

Streptomyces tunisiensis DSM 42037 exhibited growth capacity on a minimum medium containing 1% barley bran. This peculiar strain released 83.5% of total ferulic acid present in barley bran after 5 days of incubation and the highest amount of released ferulic acid (19 mg/L) was observed on the 3rd day of incubation. The concentrated supernatant of S. tunisiensis also released ferulic acid from the parietal arabinoxylan complex of barley bran. This strain was able to convert the free ferulic acid into 4-vinyl guaiacol (14 mg/L) and acetovanillone (12 mg/L) at molar yield of 97% and 83% respectively. The biotransformation products were successively purified by preparative thin layer and silica gel column chromatography followed by HPLC and identified by
H nuclear magnetic resonance. Streptomyces tunisiensis DSM 42037 could have potential applications in the food, pharmaceutical and cosmetic industries thanks to its ability in biotransforming ferulic acid into 4-vinyl guaiacol and acetovanillone.


Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects

William R Swindell, Manpreet Randhawa, Geovani Quijas, Krzysztof Bojanowski, Ratan K Chaudhuri
PMID: 34445461   DOI: 10.3390/ijms22168756

Abstract

Tetrahexyldecyl Ascorbate (THDC) is an L-ascorbic acid precursor with improved stability and ability to penetrate the epidermis. The stability and transdermal penetration of THDC, however, may be compromised by the oxidant-rich environment of human skin. In this study, we show that THDC is a poor antioxidant that degrades rapidly when exposed to singlet oxygen. This degradation, however, was prevented by combination with acetyl zingerone (AZ) as a stabilizing antioxidant. As a standalone ingredient, THDC led to unexpected activation of type I interferon signaling, but this pro-inflammatory effect was blunted in the presence of AZ. Moreover, the combination of THDC and AZ increased expression of genes associated with phospholipid homeostasis and keratinocyte differentiation, along with repression of
and
expression, inhibition of MMP enzyme activity, and increased production of collagen proteins by dermal fibroblasts. Lastly, whereas THDC alone reduced viability of keratinocytes exposed to oxidative stress, this effect was completely abrogated by the addition of AZ to THDC. These results show that AZ is an effective antioxidant stabilizer of THDC and that combination of these products may improve ascorbic acid delivery. This provides a step towards reaching the full potential of ascorbate as an active ingredient in topical preparations.


Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase

Fei Zhou, Robert L Last, Eran Pichersky
PMID: 33793924   DOI: 10.1093/plphys/kiaa096

Abstract

The hormone salicylic acid (SA) plays crucial roles in plant defense, stress responses, and in the regulation of plant growth and development. Whereas the biosynthetic pathways and biological functions of SA have been extensively studied, SA catabolism is less well understood. In this study, we report the identification and functional characterization of an FAD/NADH-dependent SA 1-hydroxylase from tomato (Solanum lycopersicum; SlSA1H), which catalyzes the oxidative decarboxylation of SA to catechol. Transcript levels of SlSA1H were highest in stems and its expression was correlated with the formation of the methylated catechol derivatives guaiacol and veratrole. Consistent with a role in SA catabolism, SlSA1H RNAi plants accumulated lower amounts of guaiacol and failed to produce any veratrole. Two O-methyltransferases involved in the conversion of catechol to guaiacol and guaiacol to veratrole were also functionally characterized. Subcellular localization analyses revealed the cytosolic localization of this degradation pathway. Phylogenetic analysis and functional characterization of SA1H homologs from other species indicated that this type of FAD/NADH-dependent SA 1-hydroxylases evolved recently within the Solanaceae family.


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